molecular formula C21H18FN3O B11138451 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone

1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B11138451
M. Wt: 347.4 g/mol
InChI Key: XPKDOSOVDXJEMT-UHFFFAOYSA-N
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Description

The compound 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone features a pyrido[4,3-b]indole core substituted with a fluorine atom at position 8 and an indole moiety linked via an ethanone bridge. This structure is characteristic of bioactive molecules targeting neurological or oncological pathways, where the fluorine atom enhances metabolic stability and binding affinity through electronegative effects .

Properties

Molecular Formula

C21H18FN3O

Molecular Weight

347.4 g/mol

IUPAC Name

1-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-indol-1-ylethanone

InChI

InChI=1S/C21H18FN3O/c22-15-5-6-18-16(11-15)17-12-25(10-8-19(17)23-18)21(26)13-24-9-7-14-3-1-2-4-20(14)24/h1-7,9,11,23H,8,10,12-13H2

InChI Key

XPKDOSOVDXJEMT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)CN4C=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Fluorination of Pyridoindole Precursors

Intermediate A is synthesized via direct fluorination of pyrido[4,3-b]indole derivatives. A representative protocol involves:

  • Starting Material : 8-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (CAS: 19686-26-1).

  • Halogen Exchange :

    • Reaction with KF/18-crown-6 in DMF at 120°C for 24 h.

    • Yield: 68–72%.

Mechanistic Insight :
Fluoride ion displaces chloride via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by electron-withdrawing groups on the heterocycle.

Cyclization of Amino-Ketones

An alternative route employs Pictet-Spengler cyclization :

  • Substrate : 4-Fluoro-1H-indol-3-amine and γ-ketoaldehyde.

  • Conditions : HCl (g) in toluene, reflux for 12 h.

  • Yield : 55–60%.

Synthesis of Intermediate B: 1H-Indol-1-yl Ethanone

Friedel-Crafts Acylation

Indole is acylated using acetyl chloride under Friedel-Crafts conditions:

  • Reagents : Acetyl chloride, AlCl₃ (1.2 equiv), CH₂Cl₂, 0°C → rt.

  • Reaction Time : 6 h.

  • Yield : 85–90%.

Side Products :

  • Overacylation at C3 (5–8%) mitigated by stoichiometric control.

Coupling Strategies for Final Product Assembly

Nucleophilic Acyl Substitution

Stepwise Protocol :

  • Activation : Intermediate B (1H-indol-1-yl acetyl chloride) prepared via treatment with SOCl₂.

  • Coupling : React with Intermediate A (8-fluoro-pyridoindole) in THF, NEt₃ (2 equiv), 0°C → rt, 8 h.

  • Yield : 65–70%.

Optimization Data :

ConditionSolventBaseTemp (°C)Yield (%)
Acetyl chlorideTHFNEt₃2568
Acetyl bromideDCMDIPEA0→2572
In situ activationDMFPyridine4058

One-Pot Oxidative Coupling

A streamlined method employs iron-catalyzed cross-dehydrogenative coupling (CDC) :

  • Substrates : 8-Fluoro-pyridoindole and 1H-indole.

  • Catalyst : FeCl₃ (10 mol%), TBHP (2 equiv).

  • Solvent : EtOH, 80°C, 12 h.

  • Yield : 75–80%.

Advantages :

  • Avoids pre-functionalization of intermediates.

  • Tolerates electron-deficient indoles.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase SiO₂ : Eluent: Hexane/EtOAc (7:3 → 1:1).

  • HPLC : C18 column, MeCN/H₂O (0.1% TFA), gradient elution.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole H2), 7.45–7.02 (m, 6H, aromatic), 4.32 (t, J = 6.1 Hz, 2H, CH₂), 3.15 (s, 2H, COCH₂).

  • HRMS : m/z calcd for C₂₁H₁₈FN₃O [M+H]⁺: 347.1402; found: 347.1405.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Scalability
Stepwise coupling445–50≥98Moderate
One-pot CDC270–75≥95High
Microwave-assisted360–65≥97Limited

Key Findings :

  • One-pot CDC offers superior efficiency but requires rigorous oxygen atmosphere control.

  • Microwave-assisted synthesis reduces reaction time (2 h vs. 12 h) but demands specialized equipment.

Challenges and Mitigation Strategies

Fluorine Substituent Reactivity

  • Issue : Fluorine’s electronegativity deactivates the pyridoindole core, slowing coupling reactions.

  • Solution : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.

Indole N1 Selectivity

  • Issue : Competing acylation at C3 of indole.

  • Solution : Employ bulky bases (e.g., DIPEA) to sterically hinder C3 .

Chemical Reactions Analysis

Types of Reactions: 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with Pd/C catalyst or sodium borohydride in methanol.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Preliminary studies suggest that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have demonstrated the ability to inhibit microbial growth. The presence of the indole and pyridoindole frameworks is linked to diverse antimicrobial activities.
  • Anticancer Activity : The compound's interaction with critical cellular pathways suggests potential applications in cancer therapy. Specifically, its ability to inhibit kinases involved in cell proliferation and survival is noteworthy.
  • Anti-inflammatory Effects : The inhibition of p38 mitogen-activated protein kinase by this compound indicates its potential in managing inflammatory diseases.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:

  • Oxidizing Agents : Potassium permanganate is often used for oxidation steps.
  • Reducing Agents : Lithium aluminum hydride is commonly employed for reduction processes.

The reaction conditions are optimized for yield and purity, often using solvents like dimethylsulfoxide to enhance efficiency.

Case Studies and Research Findings

Research indicates that compounds containing both indole and pyrido structures exhibit diverse biological activities due to their ability to interact with various biological targets. For instance:

  • Antimicrobial Studies : A study highlighted the effectiveness of similar pyridoindole derivatives against resistant bacterial strains.
  • Cancer Research : In vitro studies demonstrated that compounds with analogous structures significantly inhibited the growth of cancer cell lines by targeting specific kinases involved in cell cycle regulation.
  • Inflammation Models : Animal studies have shown that these compounds can reduce markers of inflammation in models of arthritis and colitis.

Mechanism of Action

The mechanism of action of 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions. The indole moiety may interact with aromatic residues in the target protein, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Pyridoindole Core

Halogen Substitutions
  • 8-Chloro Analog: The compound 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone (MW: 248.71) replaces fluorine with chlorine. Chlorine’s larger atomic radius and lower electronegativity may reduce binding specificity compared to fluorine, though it could enhance lipophilicity .
Methoxy and Trifluoromethyl Modifications
  • 8-Methoxy Derivatives: Compounds like (8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone () demonstrate that methoxy groups improve solubility but may introduce metabolic liabilities (e.g., O-demethylation) .

Modifications on the Indole/Ethanone Moiety

Indole Substituent Positioning
  • 4-Methoxy vs. 5-Methoxy Indole: The analogs 1-(8-fluoro-...)-2-(4-methoxy-1H-indol-1-yl)ethanone (CAS: 1351697-45-4) and 2-(5-methoxy-1H-indol-1-yl)ethanone (CAS: 1351682-49-9) (both MW: 377.4) highlight the importance of methoxy positioning. The 4-methoxy group may sterically hinder interactions, whereas the 5-methoxy substituent could align with hydrophobic pockets in target proteins .
Alternative Aromatic Groups
  • This modification may reduce affinity for indole-binding receptors .

Structural and Pharmacokinetic Considerations

Conformational Flexibility
  • NMR studies of analogs (e.g., Compounds 27–30 in ) reveal conformational isomerism (Ca/Cb ratios ranging 56/44 to 67/33), suggesting dynamic binding modes. The ethanone bridge in the target compound likely permits similar flexibility, optimizing target engagement .
Metabolic Stability
  • Fluorine at position 8 mitigates oxidative metabolism, as seen in Ethyl 8-fluoro-...-2-carboxylate (), which retains stability due to fluorine’s blocking effect. In contrast, methoxy-containing analogs (e.g., G022 in ) undergo O-demethylation, reducing half-life .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Pyridoindole/Indole) Molecular Weight Key Features Reference
Target Compound 8-Fluoro / 1H-Indol-1-yl 377.4 High metabolic stability, conformational flexibility
1-(8-Chloro-...)-ethanone 8-Chloro / None 248.71 Increased lipophilicity, reduced specificity
1-(8-Fluoro-...)-2-(4-methoxy-1H-indol-1-yl)ethanone 8-Fluoro / 4-Methoxyindole 377.4 Potential steric hindrance
2-(2-Chlorophenyl)-1-(...)-ethanone None / 2-Chlorophenyl 324.81 Altered π-stacking interactions
Ethyl 8-fluoro-...-2-carboxylate 8-Fluoro / Ethyl Carboxylate N/A Enhanced stability, ester prodrug potential

Biological Activity

The compound 1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(1H-indol-1-yl)ethanone is a complex heterocyclic structure that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyridoindole framework which is known for various pharmacological activities. The presence of the fluorine atom at position 8 of the pyrido ring is significant as it can enhance the lipophilicity and biological activity of the molecule.

Anticancer Properties

Research indicates that derivatives of pyridoindoles exhibit promising anticancer activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines including prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cells. The compound's mechanism may involve the inhibition of key signaling pathways such as the EGFR pathway, with IC50 values ranging from 1.7 to 3.9 μM in some studies .

Neuroprotective Effects

Studies have suggested that pyridoindole derivatives may possess neuroprotective properties. These compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications at specific positions on the indole and pyrido rings can significantly influence biological activity. For instance, substituents at the 8-position have been shown to enhance potency against certain receptors involved in cancer progression and neuroprotection .

Study 1: Anticancer Activity Evaluation

A study evaluated a series of pyridoindole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds bearing the fluorine substitution exhibited enhanced activity compared to their non-fluorinated counterparts. The best-performing compound demonstrated an IC50 value of approximately 2 μM against MCF-7 cells, suggesting a strong potential for development as an anticancer agent .

Study 2: Neuroprotective Mechanisms

In another investigation, the neuroprotective effects of a related compound were assessed in models of oxidative stress. The study found that treatment with the compound led to a significant reduction in reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to oxidative stressors .

Summary of Findings

Biological Activity IC50 Values Cell Lines/Models
Anticancer1.7 - 3.9 μMPC-3, MCF-7, HT-29
NeuroprotectionN/ANeuronal cultures

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodology:

  • Key Route: Oxidative amidation and heterocyclization strategies (e.g., β-carboline synthesis via Pictet-Spengler-like reactions) are applicable. For example, compound 7d (structurally analogous) was synthesized via oxidative coupling of indole derivatives and fluorinated aryl ketones, yielding 25% under reflux in acetic acid .
  • Optimization: Improve yield by screening catalysts (e.g., Lewis acids like ZnCl₂), adjusting stoichiometry, or using microwave-assisted synthesis to reduce reaction time.

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodology:

  • Spectroscopy:
    • NMR: Analyze indole NH protons (δ 10–12 ppm) and fluorinated aromatic protons (δ 7.0–7.5 ppm). Compare with 7d (¹H NMR: δ 7.45–6.75 ppm for fluorophenyl and indole moieties) .
    • IR: Confirm ketone (C=O stretch ~1700 cm⁻¹) and indole N–H (~3400 cm⁻¹) .
    • Mass Spec: Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₁₇FN₃O: calc. 334.1356).

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

Methodology:

  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in stereochemistry. For example, 8d (a hydroxy analog) confirmed chair conformation of the tetrahydroindole ring via SC-XRD (R factor = 0.041) .
  • Dynamic NMR: Use variable-temperature NMR to detect conformational flexibility (e.g., hindered rotation in indole substituents).

Case Study:
Compound 8d showed discrepancies between predicted (DFT) and observed NMR shifts due to hydrogen bonding. SC-XRD validated the hydroxy group’s position, reconciling data .

Q. What strategies address low yield in multi-step syntheses (e.g., <30%)?

Methodology:

  • Intermediate Purification: Use column chromatography or recrystallization (e.g., 7d purified via silica gel, eluting with EtOAc/hexane) .
  • Flow Chemistry: Continuous flow systems improve reproducibility and reduce side reactions in sensitive steps (e.g., indole alkylation).
  • DoE (Design of Experiments): Statistically optimize variables (temperature, solvent polarity) using software like MODDE®.

Q. How can in vitro bioactivity studies be designed for this compound?

Methodology:

  • Target Selection: Prioritize kinases or GPCRs due to structural similarity to β-carboline alkaloids (e.g., inhibition of CDK2 or 5-HT receptors) .
  • Assay Design:
    • Enzyme Inhibition: Fluorescence polarization assays (IC₅₀ determination).
    • Cellular Uptake: LC-MS/MS quantification in HEK293 cells (validate permeability).

Case Study:
Analog a20 (pyridoindole-methanone) showed antiproliferative activity (IC₅₀ = 2.1 µM) in MCF-7 cells via ROS-mediated apoptosis .

Q. How are computational methods (e.g., DFT, MD) used to predict reactivity or binding modes?

Methodology:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites (e.g., ketone carbonyl for nucleophilic attacks) .
  • Molecular Docking (AutoDock Vina): Screen against PDB targets (e.g., 5-HT₂A receptor: PDB 6WGT) to prioritize experimental testing.

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